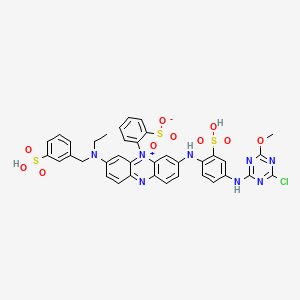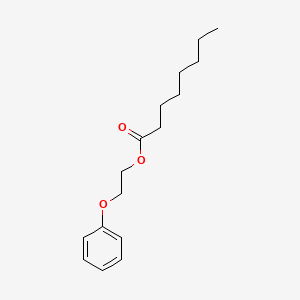
Methyl 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-クロロベンゾイル)(7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルは、ベンゾキサジン、ニトロ、クロロベンゾイル基を組み合わせた複雑な有機化合物です。
製法
合成経路および反応条件
4-((4-クロロベンゾイル)(7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルの合成は、一般的に、中間体の調製から始まる複数のステップを必要とします。一般的な経路の1つは、塩基の存在下、4-クロロベンゾイルクロリドと7-ニトロ-2H-1,4-ベンゾキサジン-3-オンを反応させて対応するアミドを形成させることを含みます。この中間体は、制御された条件下で4-アミノベンゼン酢酸メチルと反応させて最終生成物を生成します。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大限に高めるために、合成経路の最適化を必要とする可能性があります。これには、反応条件の制御とスケーラビリティを向上させる、連続フローリアクターなどの高度な技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with 7-nitro-2H-1,4-benzoxazin-3-one in the presence of a base to form the corresponding amide. This intermediate is then reacted with methyl 4-aminobenzeneacetate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
反応の種類
4-((4-クロロベンゾイル)(7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 適切な条件下で、ニトロ基をアミンに還元できます。
還元: 化合物を還元してニトロ基を除去し、アミン誘導体を生成することができます。
置換: クロロベンゾイル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や触媒の存在下での水素ガス (H₂) などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
主要な生成物
これらの反応で形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基の還元によりアミン誘導体が生成される一方、置換反応により、クロロベンゾイル基の代わりにさまざまな官能基を導入できます。
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 化合物の構造的特徴により、酵素相互作用やタンパク質結合の研究に適した候補となっています。
医学: その潜在的な薬理学的特性は、新しい治療薬の開発に役立つ可能性があります。
工業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
4-((4-クロロベンゾイル)(7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。ニトロ基は酸化還元反応に関与する可能性があり、ベンゾキサジン環は水素結合や疎水性相互作用を通じてタンパク質と相互作用できます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
4-メチル-2H-1,4-ベンゾキサジン-3(4H)-オン:
6-ニトロ-2H-1,4-ベンゾキサジン-3(4H)-オン: 同様の反応性を示す別のニトロ置換ベンゾキサジン化合物。
4-クロロベンゾイルクロリド: さまざまなベンゾキサジン誘導体の合成に使用される前駆体。
独自性
4-((4-クロロベンゾイル)(7-ニトロ-2H-1,4-ベンゾキサジン-3-イル)アミノ)ベンゼン酢酸メチルは、明確な化学的および生物学的特性を与える官能基の組み合わせにより、独自性があります。
類似化合物との比較
Similar Compounds
4-Methyl-2H-1,4-benzoxazin-3(4H)-one:
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Another nitro-substituted benzoxazine compound with similar reactivity.
4-Chlorobenzoyl chloride: A precursor used in the synthesis of various benzoxazine derivatives.
Uniqueness
Methyl 4-((4-chlorobenzoyl)(7-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
109227-05-6 |
|---|---|
分子式 |
C24H18ClN3O6 |
分子量 |
479.9 g/mol |
IUPAC名 |
methyl 2-[4-[(4-chlorobenzoyl)-(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C24H18ClN3O6/c1-33-23(29)12-15-2-8-18(9-3-15)27(24(30)16-4-6-17(25)7-5-16)22-14-34-21-13-19(28(31)32)10-11-20(21)26-22/h2-11,13H,12,14H2,1H3 |
InChIキー |
QZGHTFNIBXUCDD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)N(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


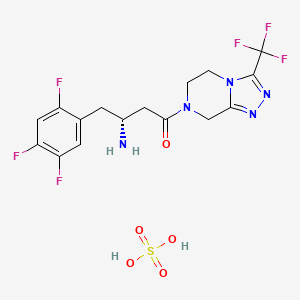
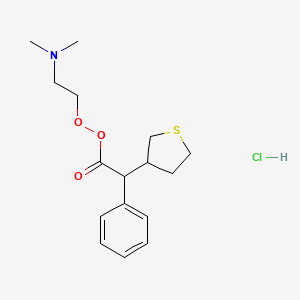

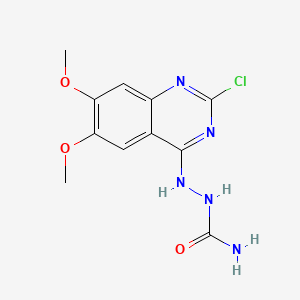
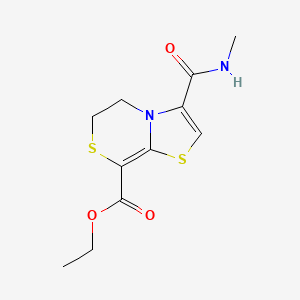
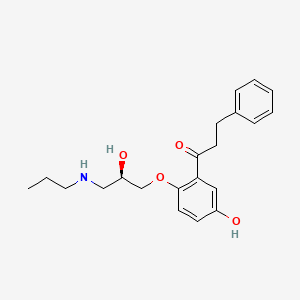

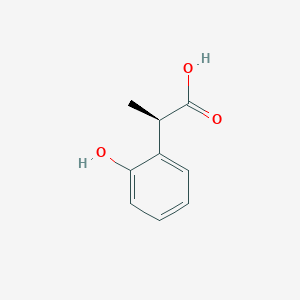

![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)


